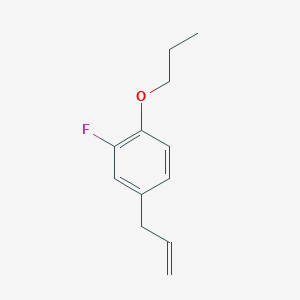

4-Allyl-2-fluoro-1-propoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-prop-2-enyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-3-5-10-6-7-12(11(13)9-10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEHEGMHBIQLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CC=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Allyl-2-fluoro-1-propoxybenzene

Disclaimer: Direct experimental data for 4-Allyl-2-fluoro-1-propoxybenzene is limited in publicly accessible scientific literature. The information presented herein is a combination of data extrapolated from analogous compounds and predicted properties based on its chemical structure. This guide is intended for research and development professionals and should be used for informational purposes. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Introduction

This compound is a substituted aromatic compound containing an allyl group, a fluorine atom, and a propoxy group attached to a benzene ring. Its structural features suggest potential applications in medicinal chemistry and materials science, as the constituent functional groups are known to impart specific biological activities and material properties. The allyl group offers a site for further chemical modification, the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, and the propoxy group influences lipophilicity.

This technical guide provides a summary of the predicted chemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of the expected reactivity and spectroscopic characteristics of this compound.

Chemical Properties

The following table summarizes the predicted and inferred physicochemical properties of this compound. These values are estimations based on the properties of structurally related compounds such as eugenol, anethole, and other fluorinated aromatic ethers.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅FO | Calculated |

| Molecular Weight | 194.25 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred |

| Boiling Point | ~220-240 °C at 760 mmHg (estimated) | Inferred |

| Melting Point | Not applicable (predicted to be a liquid at room temperature) | Inferred |

| Density | ~1.05 g/cm³ (estimated) | Inferred |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) (predicted) | Inferred |

| Refractive Index | ~1.50-1.52 (estimated) | Inferred |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (δ ~5.9-6.1 ppm for the multiplet of the internal vinyl proton, and δ ~5.0-5.2 ppm for the two multiplets of the terminal vinyl protons), the propoxy group (a triplet for the methyl group and two multiplets for the methylene groups), and the aromatic protons. The aromatic region will display a complex splitting pattern due to the fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the three carbons of the allyl group, the three carbons of the propoxy group, and the six carbons of the aromatic ring. The carbon atoms attached to the fluorine and oxygen will show characteristic shifts.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, likely a multiplet due to coupling with the neighboring aromatic protons.

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 194.25. Fragmentation patterns would likely involve the loss of the allyl group, the propoxy group, or parts thereof.

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to display characteristic absorption bands for the C=C stretching of the allyl group (~1640 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (~2800-3100 cm⁻¹), C-O-C stretching of the ether linkage (~1250 cm⁻¹), and C-F stretching (~1200 cm⁻¹).

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound is a two-step process starting from 4-allyl-2-fluorophenol. This involves the Williamson ether synthesis to introduce the propoxy group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Allyl-2-fluorophenol (if not commercially available)

This intermediate can be prepared via a Claisen rearrangement of 2-fluoro-1-(allyloxy)benzene.

-

Reaction Setup: A solution of 2-fluoro-1-(allyloxy)benzene in a high-boiling solvent (e.g., N,N-diethylaniline) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 180-200 °C) and stirred for several hours. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent like diethyl ether. The organic layer is washed with dilute hydrochloric acid to remove the aniline solvent, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-allyl-2-fluorophenol.

Step 2: Propylation of 4-Allyl-2-fluorophenol

-

Reaction Setup: To a solution of 4-allyl-2-fluorophenol in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) in a round-bottom flask, an excess of a base like potassium carbonate is added. The mixture is stirred at room temperature.

-

Addition of Propylating Agent: 1-Bromopropane (or 1-iodopropane) is added dropwise to the stirred suspension.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off. The solvent is removed from the filtrate under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product, this compound, is then purified by vacuum distillation or column chromatography.

Mandatory Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: Structure-Property relationships of this compound.

Reactivity and Stability

-

Allyl Group: The allyl group is the most reactive site in the molecule. It can undergo various reactions typical of a double bond, such as addition reactions (e.g., hydrogenation, halogenation) and polymerization. It is also susceptible to oxidation.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating propoxy group and deactivated by the electron-withdrawing fluorine atom. The directing effects of these substituents will influence the regioselectivity of such reactions.

-

Fluoro Group: The fluorine atom is generally stable and not easily displaced. Its presence can influence the acidity of the aromatic protons and the overall electronic properties of the molecule.

-

Propoxy Group (Ether Linkage): The ether linkage is relatively stable but can be cleaved under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI).

-

Stability: The compound is expected to be stable under normal storage conditions, but should be protected from light and strong oxidizing agents to prevent polymerization or degradation of the allyl group.

Safety and Handling

As a novel and uncharacterized chemical, this compound should be handled with caution. The following are general safety recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been determined. Assume the compound is harmful and take all necessary precautions to avoid exposure.

This guide provides a foundational understanding of this compound based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully characterize its properties and potential applications.

An In-depth Technical Guide to the Synthesis of 4-Allyl-2-fluoro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Allyl-2-fluoro-1-propoxybenzene, a substituted aromatic ether with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 4-allyl-2-fluorophenol, via a Claisen rearrangement, followed by a Williamson ether synthesis to yield the final product. Detailed experimental protocols, quantitative data, and safety information for the key reagents are provided to facilitate its practical implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in two key stages:

-

Step 1: Synthesis of 4-Allyl-2-fluorophenol via O-Allylation and Claisen Rearrangement. This initial step involves the O-allylation of commercially available 2-fluorophenol with an allyl halide, followed by a thermal Claisen rearrangement of the resulting allyl 2-fluorophenyl ether. The rearrangement selectively yields the ortho-allyl product, which, due to the directing effect of the hydroxyl group, rearranges to the thermodynamically more stable para-substituted product, 4-allyl-2-fluorophenol.

-

Step 2: Synthesis of this compound via Williamson Ether Synthesis. The second step employs the classical Williamson ether synthesis, where the synthesized 4-allyl-2-fluorophenol is O-propylated using a suitable propyl halide in the presence of a base to afford the target molecule, this compound.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of 4-Allyl-2-fluorophenol

This step is a two-part process involving the formation of an allyl ether followed by its thermal rearrangement.

Part A: O-Allylation of 2-Fluorophenol to form Allyl 2-fluorophenyl ether

This reaction is a standard Williamson ether synthesis.[1]

-

Reaction Scheme:

Figure 2: O-Allylation of 2-Fluorophenol. -

Experimental Procedure:

-

To a stirred solution of 2-fluorophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

-

To this suspension, add allyl bromide (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude allyl 2-fluorophenyl ether. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

-

Part B: Thermal Claisen Rearrangement of Allyl 2-fluorophenyl ether

The crude or purified allyl 2-fluorophenyl ether is subjected to high temperatures to induce a[2][2]-sigmatropic rearrangement.[1]

-

Reaction Scheme:

Figure 3: Thermal Claisen Rearrangement. -

Experimental Procedure:

-

Heat the allyl 2-fluorophenyl ether (1.0 eq.) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or under neat conditions in a sealed tube under a nitrogen atmosphere.[1]

-

Maintain the temperature between 180-225 °C for 6-8 hours. Monitor the rearrangement by TLC or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude 4-allyl-2-fluorophenol can be purified by vacuum distillation or column chromatography on silica gel.

-

| Parameter | O-Allylation of 2-Fluorophenol | Thermal Claisen Rearrangement |

| Starting Material | 2-Fluorophenol | Allyl 2-fluorophenyl ether |

| Reagents | Allyl bromide, Potassium carbonate | None (thermal) |

| Solvent | Acetone | N-methyl-2-pyrrolidone or neat |

| Temperature | Reflux (Acetone, ~56 °C) | 180-225 °C[1] |

| Reaction Time | 8-12 hours | 6-8 hours[1] |

| Typical Yield | >80% (for similar reactions) | >70% (for similar reactions) |

| Purification | Vacuum distillation | Vacuum distillation or Column Chromatography |

Table 1: Summary of Reaction Conditions for the Synthesis of 4-Allyl-2-fluorophenol.

Step 2: Synthesis of this compound

This final step involves the O-propylation of the synthesized 4-allyl-2-fluorophenol.

-

Reaction Scheme:

Figure 4: O-Propylation of 4-Allyl-2-fluorophenol. -

Experimental Procedure:

-

Dissolve 4-allyl-2-fluorophenol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the suspension.

-

Add 1-bromopropane (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and maintain for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

| Parameter | O-Propylation of 4-Allyl-2-fluorophenol |

| Starting Material | 4-Allyl-2-fluorophenol |

| Reagents | 1-Bromopropane, Potassium carbonate |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile |

| Temperature | 60-80 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | >85% (for similar reactions) |

| Purification | Column Chromatography |

Table 2: Summary of Reaction Conditions for the Synthesis of this compound.

Safety and Handling of Key Reagents

Proper safety precautions are paramount when performing these syntheses. Below is a summary of the hazards associated with the key reagents.

| Reagent | Hazards | Safety Precautions |

| 2-Fluorophenol | Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin and eye irritation.[3] Flammable liquid and vapor. | Wear protective gloves, clothing, and eye/face protection.[3] Use in a well-ventilated area.[3] Keep away from heat, sparks, and open flames.[3] |

| Allyl Bromide | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause genetic defects. May cause cancer. | Obtain special instructions before use. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Keep away from heat and ignition sources. |

| 1-Bromopropane | Flammable liquid and vapor.[4][5] Harmful if inhaled.[4][5] May cause liver damage and nervous system effects.[4] May impair fertility and harm the unborn child.[4] Causes eye, skin, and respiratory tract irritation.[4][5] | Use in a well-ventilated area.[4] Keep away from heat, sparks, and open flames.[4] Wear protective gloves, clothing, and eye/face protection.[5] |

| Potassium Carbonate | Causes serious eye irritation.[6][7] Causes skin irritation.[6][7] May cause respiratory irritation.[6][7] | Avoid breathing dust.[6] Wear protective gloves and eye/face protection.[6] |

Table 3: Safety Information for Key Reagents.

Characterization Data

The structural confirmation of the intermediate and final product should be performed using standard analytical techniques.

| Compound | Expected Analytical Data |

| 4-Allyl-2-fluorophenol | ¹H NMR: Signals corresponding to aromatic protons, an allyl group (vinylic and allylic protons), and a phenolic hydroxyl group. ¹³C NMR: Resonances for aromatic carbons (some showing C-F coupling), and carbons of the allyl group. IR (cm⁻¹): Broad O-H stretch (~3400), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic and vinylic), and a C-F stretch. MS (m/z): Molecular ion peak corresponding to C₉H₉FO. |

| This compound | ¹H NMR: Signals for aromatic protons, an allyl group, and a propoxy group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the OCH₂). ¹³C NMR: Resonances for aromatic carbons (with C-F coupling), carbons of the allyl group, and carbons of the propoxy group. IR (cm⁻¹): C-H stretches (aromatic and aliphatic), C=C stretches (aromatic and vinylic), C-O-C stretch (ether), and a C-F stretch. No broad O-H stretch. MS (m/z): Molecular ion peak corresponding to C₁₂H₁₅FO. |

Table 4: Expected Spectroscopic Data for Key Compounds.

Conclusion

This technical guide outlines a robust and feasible two-step synthetic route to this compound. The described pathway, utilizing well-established reactions such as the Williamson ether synthesis and the Claisen rearrangement, provides a clear and reproducible method for obtaining the target molecule. The provided experimental details, quantitative data, and safety information are intended to equip researchers with the necessary knowledge for the successful synthesis and handling of these compounds in a laboratory environment. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

- 1. WO2011064789A1 - Improved process for the preparation of halo-dialkoxybenzenes - Google Patents [patents.google.com]

- 2. sdfine.com [sdfine.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. employees.delta.edu [employees.delta.edu]

- 5. fishersci.com [fishersci.com]

- 6. armandproducts.com [armandproducts.com]

- 7. redox.com [redox.com]

Technical Guide: Structure Elucidation of 4-Allyl-2-fluoro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2-fluoro-1-propoxybenzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluoro group, an allyl moiety, and a propoxy chain, suggests possible modulation of lipophilicity, metabolic stability, and receptor binding affinity in drug candidates. Accurate structural confirmation is a critical first step in any research and development pipeline. This guide provides a comprehensive overview of a proposed synthetic route and a detailed workflow for the structural elucidation of this compound using standard spectroscopic techniques.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from commercially available 4-allylphenol. The proposed pathway involves an initial electrophilic fluorination followed by a Williamson ether synthesis.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 4-Allyl-2-fluorophenol (Intermediate)

-

To a solution of 4-allylphenol (1.0 eq.) in acetonitrile (0.2 M) in a nitrogen-flushed round-bottom flask, add Selectfluor® (1.1 eq.) portion-wise over 15 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexane:Ethyl Acetate) to yield 4-allyl-2-fluorophenol.

Synthesis of this compound (Target Compound)

-

To a solution of 4-allyl-2-fluorophenol (1.0 eq.) in acetone (0.3 M), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) and 1-bromopropane (1.5 eq.).

-

Heat the mixture to reflux and maintain for 8 hours, monitoring by TLC.

-

After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography (silica gel, 9:1 Hexane:Ethyl Acetate) to yield pure this compound as a colorless oil.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum was recorded on an FTIR spectrometer equipped with a universal ATR sampling accessory.

-

Mass Spectrometry (MS): Low-resolution mass spectrometry was performed using an electron ionization (EI) source with an ionization energy of 70 eV.

Data Presentation and Structure Elucidation

The collective spectroscopic data provides unambiguous evidence for the structure of this compound.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6.95 | dd | J = 11.2, 8.4 | 1H | Ar-H (H-6) |

| 6.88 | m | - | 2H | Ar-H (H-3, H-5) |

| 5.95 | ddt | J = 16.8, 10.0, 6.7 | 1H | -CH=CH₂ |

| 5.10 | dq | J = 16.8, 1.6 | 1H | -CH=CH ₂(trans) |

| 5.07 | dq | J = 10.0, 1.6 | 1H | -CH=CH ₂(cis) |

| 3.95 | t | J = 6.6 | 2H | -O-CH₂ -CH₂-CH₃ |

| 3.32 | d | J = 6.7 | 2H | Ar-CH₂ -CH=CH₂ |

| 1.82 | sextet | J = 7.4 | 2H | -O-CH₂-CH₂ -CH₃ |

| 1.05 | t | J = 7.4 | 3H | -O-CH₂-CH₂-CH₃ |

-

Elucidation: The aromatic region (6.88-6.95 ppm) shows signals for three protons, consistent with a trisubstituted benzene ring. The characteristic vinyl proton signals (5.07-5.95 ppm) and the allylic methylene doublet (3.32 ppm) confirm the presence of the allyl group. The propoxy group is identified by the triplet at 3.95 ppm (-OCH₂-), the sextet at 1.82 ppm (-CH₂-), and the upfield triplet at 1.05 ppm (-CH₃).

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 152.5 (d, J = 245 Hz) | C-F (C-2) |

| 145.1 (d, J = 12 Hz) | C-O (C-1) |

| 137.0 | -C H=CH₂ |

| 131.5 (d, J = 5 Hz) | C-Allyl (C-4) |

| 124.5 (d, J = 3 Hz) | C-H (C-5) |

| 116.0 | -CH=C H₂ |

| 115.8 (d, J = 23 Hz) | C-H (C-3) |

| 113.2 (d, J = 2 Hz) | C-H (C-6) |

| 70.8 | -O-C H₂- |

| 39.5 | Ar-C H₂- |

| 22.6 | -CH₂-C H₂-CH₃ |

| 10.5 | -CH₂-CH₂-C H₃ |

-

Elucidation: The spectrum shows 12 distinct carbon signals, matching the molecular formula. The large coupling constant (J ≈ 245 Hz) for the signal at 152.5 ppm is characteristic of a carbon directly bonded to fluorine. The remaining signals are consistent with the proposed aromatic and aliphatic carbons.

Predicted FTIR and MS Data

| FTIR (cm⁻¹) | Assignment | MS (m/z) | Assignment |

| 3080 | =C-H Stretch (Aromatic & Alkene) | 194.1 | [M]⁺ (Molecular Ion) |

| 2965, 2875 | C-H Stretch (Aliphatic) | 151.1 | [M - C₃H₇]⁺ |

| 1640 | C=C Stretch (Alkene) | 123.1 | [M - C₃H₇O]⁺ |

| 1510, 1465 | C=C Stretch (Aromatic) | 91.1 | [C₇H₇]⁺ |

| 1260 | C-O Stretch (Aryl Ether) | 43.1 | [C₃H₇]⁺ |

| 1120 | C-F Stretch |

-

Elucidation: FTIR confirms the presence of all key functional groups. The mass spectrum shows the correct molecular ion peak at m/z = 194.1, corresponding to the molecular formula C₁₂H₁₅FO. Key fragments, such as the loss of a propyl group ([M - 43]⁺) and a propoxy group ([M - 59]⁺), further support the proposed structure.

Logical Workflow for Structure Elucidation

The process of confirming the molecular structure follows a logical progression from initial synthesis to final data integration.

Caption: Logical workflow for the structural confirmation of the target compound.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data provides a robust and self-consistent dataset that unequivocally supports the structure of this compound. The methodologies and workflow detailed in this guide serve as a standard model for the characterization of novel organic molecules, which is a fundamental requirement for their advancement in drug discovery and materials science applications.

A Technical Guide to the Predicted Spectroscopic Data of 4-Allyl-2-fluoro-1-propoxybenzene

Audience: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The structure of 4-Allyl-2-fluoro-1-propoxybenzene is presented below with systematic numbering for clarity in the assignment of NMR signals.

Figure 1. Chemical Structure of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, allyl, and propoxy protons. Protons on the aromatic ring will exhibit splitting due to both proton-proton and proton-fluorine couplings. Protons on carbons adjacent to the ether oxygen are anticipated to be shifted downfield.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, referenced to TMS)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 6.95 - 7.10 | dd (doublet of doublets) | JH3-H5 ≈ 2-3 Hz, JH3-F ≈ 8-10 Hz |

| H-5 | 6.85 - 7.00 | d (doublet) | JH5-H6 ≈ 8-9 Hz |

| H-6 | 6.80 - 6.95 | d (doublet) | JH6-H5 ≈ 8-9 Hz |

| H-1' (propoxy) | 3.90 - 4.05 | t (triplet) | J = 6.5 Hz |

| H-2' (propoxy) | 1.75 - 1.90 | sextet | J = 7.0 Hz |

| H-3' (propoxy) | 0.95 - 1.10 | t (triplet) | J = 7.5 Hz |

| H-1'' (allyl) | 3.30 - 3.45 | d (doublet) | J = 6.5 Hz |

| H-2'' (allyl) | 5.90 - 6.05 | m (multiplet) | - |

| H-3''a (allyl, trans) | 5.05 - 5.15 | d (doublet) | Jtrans ≈ 17.0 Hz |

| H-3''b (allyl, cis) | 5.00 - 5.10 | d (doublet) | Jcis ≈ 10.0 Hz |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-2) will appear as a doublet with a large one-bond C-F coupling constant. Carbons adjacent to the ether oxygen will be shifted downfield into the 50-80 ppm range.[1][5][6][7]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150.0 - 153.0 (d, JC1-F ≈ 10 Hz) |

| C-2 | 155.0 - 158.0 (d, JC2-F ≈ 245 Hz) |

| C-3 | 115.0 - 117.0 (d, JC3-F ≈ 25 Hz) |

| C-4 | 130.0 - 133.0 |

| C-5 | 128.0 - 130.0 |

| C-6 | 118.0 - 120.0 |

| C-1' (propoxy) | 70.0 - 72.0 |

| C-2' (propoxy) | 22.0 - 24.0 |

| C-3' (propoxy) | 10.0 - 12.0 |

| C-1'' (allyl) | 39.0 - 41.0 |

| C-2'' (allyl) | 137.0 - 139.0 |

| C-3'' (allyl) | 115.5 - 117.5 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule. Key absorptions include those for the C=C double bond, aromatic C-H bonds, and the ether C-O linkage.[3][8][9]

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3080 - 3110 | =C-H stretch (alkene and aromatic) | Medium |

| 2850 - 3000 | C-H stretch (aliphatic) | Strong |

| 1640 - 1660 | C=C stretch (alkene) | Medium |

| 1600, 1500 | C=C stretch (aromatic ring) | Medium-Strong |

| 1240 - 1280 | Ar-O stretch (asymmetric) | Strong |

| 1050 - 1150 | C-O stretch (symmetric) | Strong |

| 1100 - 1200 | C-F stretch | Strong |

| 910 - 920, 990-1000 | =C-H bend (out-of-plane) | Strong |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, electron ionization (EI) is assumed. The molecular ion peak (M⁺) is expected, although it may be of low intensity for ethers.[10] The fragmentation pattern will likely be dominated by cleavages alpha to the ether oxygen and benzylic cleavage. A prominent fragment is expected from the loss of the propoxy group to form a stable allyl-fluoro-benzyl cation.

-

Molecular Formula: C₁₂H₁₅FO

-

Molecular Weight: 194.25 g/mol

-

Predicted Molecular Ion (M⁺): m/z 194

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 194 | [C₁₂H₁₅FO]⁺ | Molecular Ion (M⁺) |

| 153 | [C₉H₈F]⁺ | Loss of propoxy radical (•OCH₂CH₂CH₃) |

| 135 | [C₉H₈FO]⁺ | Loss of allyl radical (•CH₂CH=CH₂) |

| 123 | [C₈H₈F]⁺ | Benzylic cleavage with loss of C₃H₅ radical |

| 94 | [C₆H₅FO]⁺ | Cleavage with hydrogen migration |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a single drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Acquisition: Place the salt plates in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[11] A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system or direct injection.

-

Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV to generate the molecular ion and fragment ions.[10]

-

Analysis and Detection: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[12] The detector records the abundance of each ion.

Mandatory Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the spectroscopic characterization of a novel chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 4-Allyl-2-fluoro-1-propoxybenzene.

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Allyl-2-fluoro-1-propoxybenzene is limited in publicly available scientific literature. The information presented in this guide, particularly quantitative physical and chemical properties, is largely estimated based on the known properties of structurally similar compounds.

Introduction

This compound is a substituted aromatic ether with potential applications in medicinal chemistry and materials science. Its structure combines several key functional groups: an allyl group, which can participate in various chemical transformations; a fluoro substituent, which can modulate the electronic properties and metabolic stability of the molecule; and a propoxy group, which influences its lipophilicity. This guide provides an in-depth overview of its estimated physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological relevance.

Physicochemical Properties

The physical and chemical properties of this compound have been estimated by analyzing the contributions of its core components: allylbenzene, fluorobenzene, and propoxybenzene.

Table 1: Estimated and Known Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | Allylbenzene[1][2][3] | Fluorobenzene[4] | Propoxybenzene[5] |

| Molecular Formula | C₁₂H₁₅FO | C₉H₁₀ | C₆H₅F | C₉H₁₂O |

| Molecular Weight ( g/mol ) | 194.25 | 118.18 | 96.10 | 136.19 |

| Boiling Point (°C) | ~210-230 | 156-157 | 85 | 190 |

| Density (g/mL) | ~1.0 - 1.1 | 0.892 | 1.025 | 0.947 |

| Solubility in Water | Insoluble | Insoluble | Slightly soluble | Insoluble |

| Refractive Index | ~1.50 - 1.52 | 1.511 | 1.465 | 1.501 |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

-

Allyl Group: The double bond in the allyl group can undergo various reactions, including addition reactions (e.g., hydrogenation, halogenation), oxidation, and polymerization. It is also susceptible to isomerization to the more stable propenylbenzene in the presence of a base.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution. The positions of substitution will be directed by the cumulative effects of the fluoro, propoxy, and allyl groups. The fluorine atom is a deactivator but ortho-, para-directing, while the propoxy group is a strong activator and ortho-, para-directing.

-

Ether Linkage: The propoxy ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Experimental Protocols

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from commercially available 2-fluorophenol.

Step 1: Allylation of 2-Fluorophenol to form 4-Allyl-2-fluorophenol

This step can be achieved via a Claisen rearrangement of an initially formed allyl ether.

Step 2: Propoxylation of 4-Allyl-2-fluorophenol

This step is a classic Williamson ether synthesis.

Detailed Protocol for Step 2: Williamson Ether Synthesis

Materials:

-

4-Allyl-2-fluorophenol

-

1-Bromopropane (or 1-iodopropane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-Allyl-2-fluorophenol (1 equivalent) in dry acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then with a saturated aqueous solution of ammonium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted:

-

¹H NMR:

-

Signals in the aromatic region (δ 6.8-7.2 ppm) showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Signals corresponding to the allyl group: a multiplet for the vinyl proton (δ ~5.9-6.1 ppm), two doublets for the terminal vinyl protons (δ ~5.0-5.2 ppm), and a doublet for the methylene protons (δ ~3.3-3.5 ppm).

-

Signals for the propoxy group: a triplet for the O-CH₂ protons (δ ~3.9-4.1 ppm), a sextet for the central CH₂ protons (δ ~1.7-1.9 ppm), and a triplet for the terminal CH₃ protons (δ ~0.9-1.1 ppm).

-

-

¹³C NMR:

-

Aromatic carbons in the range of δ 110-160 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.

-

Allyl group carbons: CH₂ at δ ~35-40 ppm, CH at δ ~135-140 ppm, and CH₂ at δ ~115-120 ppm.

-

Propoxy group carbons: O-CH₂ at δ ~70-75 ppm, CH₂ at δ ~20-25 ppm, and CH₃ at δ ~10-15 ppm.

-

-

IR Spectroscopy:

-

C-H stretching of the aromatic ring (~3030-3100 cm⁻¹).

-

C-H stretching of the alkyl groups (~2850-2960 cm⁻¹).

-

C=C stretching of the allyl group (~1640 cm⁻¹).

-

Aromatic C=C stretching (~1500-1600 cm⁻¹).

-

Strong C-O-C stretching of the ether linkage (~1200-1250 cm⁻¹).

-

C-F stretching (~1100-1200 cm⁻¹).

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ at m/z = 194.11.

-

Characteristic fragmentation patterns including loss of the allyl group, the propoxy group, and cleavage of the ether bond.

-

Potential Biological Activity and Applications

The biological activity of this compound has not been reported. However, the allylbenzene scaffold is present in numerous natural products with a wide range of biological activities, including antimicrobial and antioxidant properties[6][7]. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. Therefore, this compound could be a valuable intermediate for the synthesis of novel drug candidates. Some fluorinated ethers have been investigated for their anesthetic properties, though this often involves more extensive fluorination[8]. The toxicology of fluorinated aromatic compounds should be considered, as some can be persistent and have adverse health effects[9].

Visualizations

Caption: Proposed two-step synthesis of this compound.

Caption: Mechanism of the Williamson ether synthesis for the final step.

References

- 1. Allylbenzene 98 300-57-2 [sigmaaldrich.com]

- 2. Allylbenzene - Wikipedia [en.wikipedia.org]

- 3. Allylbenzene | 300-57-2 [chemicalbook.com]

- 4. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 5. Benzene, propoxy- | C9H12O | CID 12155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ymdb.ca [ymdb.ca]

- 8. Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical toxicity of per- and poly-fluorinated alkyl substances (PFAS) [ouci.dntb.gov.ua]

The Anticipated Biological Profile of 4-Allyl-2-fluoro-1-propoxybenzene: A Predictive Technical Guide

Disclaimer: Direct experimental data on the biological activity of 4-Allyl-2-fluoro-1-propoxybenzene is not currently available in peer-reviewed literature. This technical guide presents a predictive analysis based on the well-documented activities of structurally analogous compounds, primarily the phenylpropanoid eugenol (4-allyl-2-methoxyphenol). The information herein is intended for research and drug development professionals as a theoretical framework for potential investigation.

Introduction

This compound is a synthetic aromatic compound belonging to the phenylpropanoid class. Its structure, featuring an allyl group, a fluorine atom, and a propoxy group attached to a benzene ring, suggests a potential for a range of biological activities. Phenylpropanoids are a class of natural compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The structural similarity to eugenol, a widely studied phenylpropanoid, provides a strong basis for predicting the biological profile of this compound.

Predicted Biological Activities

Based on the activities of structurally related phenylpropanoids, this compound is predicted to exhibit the following biological activities:

-

Antimicrobial and Antifungal Activity: Phenylpropanoids are well-known for their antimicrobial properties.[1] Eugenol, for instance, demonstrates significant antifungal activity against Aspergillus fumigatus, including azole-resistant strains. It has been shown to inhibit biofilm formation and downregulate the expression of genes involved in efflux pumps and sterol biosynthesis.[2] The presence of the lipophilic allyl and propoxy groups in this compound may facilitate its interaction with microbial cell membranes, suggesting potential for similar antifungal and antibacterial effects.

-

Anti-inflammatory Activity: Many phenylpropanoids possess anti-inflammatory properties.[1] Eugenol has been reported to have anti-inflammatory effects, contributing to its traditional use as an analgesic.[3] The mechanism of action for some phenylpropanoids involves the modulation of inflammatory pathways. It is plausible that this compound could exhibit similar anti-inflammatory potential.

-

Anticancer Activity: Several phenylpropanoids have demonstrated anticancer properties.[1] Their mechanisms are often linked to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The cytotoxic effects of these compounds are an active area of cancer research. The specific substitution pattern on the benzene ring of this compound could influence its potential as an anticancer agent.

Quantitative Data on a Structurally Similar Compound: Eugenol

The following table summarizes the quantitative data for the antibiofilm activity of eugenol against azole-resistant Aspergillus fumigatus isolates, as a predictive reference for this compound.

| Biological Activity | Test Organism | Assay | Result (µg/mL) | Reference |

| Antibiofilm Activity | Azole-resistant Aspergillus fumigatus | Tetrazolium-based MTT assay | 312 to 500 | [2] |

Postulated Signaling Pathways and Mechanisms of Action

The following diagrams illustrate potential signaling pathways and mechanisms of action for this compound, extrapolated from studies on eugenol's effect on Aspergillus fumigatus.

References

An In-depth Technical Guide to the Potential Derivatives of 4-Allyl-2-fluoro-1-propoxybenzene

Introduction

4-Allyl-2-fluoro-1-propoxybenzene is an aromatic compound characterized by an allyl group, a fluorine atom, and a propoxy group attached to a benzene ring. Its structural similarity to eugenol, a well-studied natural compound with a wide range of biological activities, suggests that derivatives of this compound could also exhibit valuable pharmacological properties.[1][2] This guide explores the potential for developing novel derivatives from this core structure, outlines hypothetical synthetic strategies, and discusses potential biological activities and the experimental protocols to evaluate them. The insights are drawn from established research on related allylbenzene and eugenol derivatives.

Potential Synthetic Pathways for Derivatives

The structure of this compound offers several sites for chemical modification, including the allyl group and the aromatic ring. The following sections outline potential synthetic strategies for creating a library of derivatives.

Modification of the Allyl Group

The double bond of the allyl group is a prime site for various chemical transformations.

-

Isomerization: The allyl group can be isomerized to a propenyl group using a base, which can alter the biological activity of the compound.[3]

-

Oxidation: The double bond can be oxidized to form an epoxide, a diol, or an aldehyde, introducing new functional groups for further derivatization.

-

Addition Reactions: Halogens, thiols, or other moieties can be added across the double bond.

Modification of the Aromatic Ring

The aromatic ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

-

Nitration: Introduction of a nitro group can be a precursor to an amino group, which can then be used for amide or sulfonamide formation.

-

Halogenation: Further halogenation of the ring could modulate the electronic properties and lipophilicity of the molecule.

-

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups can increase the steric bulk and lipophilicity.

A general workflow for the synthesis and evaluation of potential derivatives is depicted below.

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of eugenol and its derivatives, the potential therapeutic applications for derivatives of this compound are broad.[1][2]

Anti-inflammatory Activity

Many eugenol derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key mediators of the inflammatory cascade.[4]

Anticancer Activity

Eugenol and its derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] The mechanisms can involve the modulation of multiple signaling pathways, including the downregulation of survival proteins like survivin and the induction of cell cycle arrest.[7]

Below is a diagram illustrating a potential anti-inflammatory signaling pathway that could be targeted by these derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments that would be essential for the synthesis and evaluation of novel derivatives.

Synthesis Protocol: Claisen Rearrangement of a Hypothetical Allyl Aryl Ether

The Claisen rearrangement is a fundamental reaction for allyl aryl ethers.[8][9] While the starting molecule is an ether, this protocol is provided as a key synthetic method for this class of compounds.

-

Reactants: A hypothetical ortho-allyl ether precursor (1 mmol) is dissolved in N,N-dimethylformamide (10 mL) in a sealed, microwave-safe vial.

-

Reaction: The vial is heated in a microwave reactor to 200-250°C for 30-60 minutes.[9] Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 30 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Biological Assay Protocol: Lipoxygenase Inhibitor Screening

This assay is used to determine the anti-inflammatory potential of the synthesized derivatives by measuring the inhibition of a lipoxygenase enzyme.[2][4]

-

Reagents:

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

Soybean Lipoxygenase solution (e.g., 165 U/mL in buffer)

-

Substrate solution (e.g., 0.32 mM sodium linoleate in buffer)

-

Test compounds and a known inhibitor (e.g., nordihydroguaiaretic acid) dissolved in DMSO.

-

-

Procedure:

-

In a 96-well plate, add 180 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution at various concentrations.

-

Add 10 µL of the soybean lipoxygenase solution to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the sodium linoleate substrate solution.

-

Immediately measure the change in absorbance at 234 nm over 5 minutes using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

An example workflow for this biological assay is provided below.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and organized manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives

| Compound ID | R1-Substitution (Allyl Group) | R2-Substitution (Aromatic Ring) | Lipoxygenase Inhibition IC50 (µM)[4] |

| Parent | -CH2CH=CH2 | -H | > 100 |

| DER-01 | -CH=CHCH3 | -H | 75.3 ± 4.2 |

| DER-02 | -CH2CH(OH)CH2OH | -H | 52.1 ± 3.8 |

| DER-03 | -CH2CH=CH2 | 5-NO2 | 45.8 ± 2.9 |

| DER-04 | -CH2CH=CH2 | 5-NH2 | 30.5 ± 2.1 |

| NDGA * | N/A | N/A | 5.2 ± 0.4 |

*NDGA (Nordihydroguaiaretic acid) as a positive control.

Table 2: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Cells

| Compound ID | R1-Substitution (Allyl Group) | R2-Substitution (Aromatic Ring) | Cytotoxicity IC50 (µM)[6][10] |

| Parent | -CH2CH=CH2 | -H | > 200 |

| DER-03 | -CH2CH=CH2 | 5-NO2 | 89.4 ± 6.7 |

| DER-05 | -CH=CHCH3 | 5-NO2 | 65.1 ± 5.5 |

| DER-06 | -CH2CH=CH2 | 5-Br | 78.2 ± 6.1 |

| Doxorubicin * | N/A | N/A | 1.7 ± 0.2 |

*Doxorubicin as a positive control.

Conclusion

While this compound itself is not extensively studied, its structural features, shared with pharmacologically active natural products, present a promising scaffold for the development of novel therapeutic agents. By leveraging established synthetic methodologies and biological assays for analogous compounds, researchers can systematically explore the potential of its derivatives. The hypothetical pathways and protocols outlined in this guide provide a framework for initiating such research, with the ultimate goal of identifying lead compounds with significant anti-inflammatory, anticancer, or other valuable biological activities.

References

- 1. media.neliti.com [media.neliti.com]

- 2. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]

- 3. organic chemistry - Synthesize coumarin from 4-allyl-2-methoxyphenol (eugenol) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111454133A - Synthesis method of eugenol - Google Patents [patents.google.com]

- 6. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-Allyl-2-fluoro-1-propoxybenzene and its Analogs for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Allyl-2-fluoro-1-propoxybenzene and its structural analogs, with a particular focus on their synthesis, biological activities, and potential as therapeutic agents. Drawing from the significant body of research on the structurally related natural product eugenol (4-allyl-2-methoxyphenol) and its derivatives, this document elucidates the structure-activity relationships of this class of compounds. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of the biological activities of key analogs against various cancer cell lines and microbial strains. Furthermore, this guide visualizes the key signaling pathways modulated by these compounds, offering insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, characterized by an allyl group, a halogen substituent, and an alkoxy chain on a benzene ring, is a versatile scaffold for the development of novel therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

The vast majority of research in this area has focused on analogs of eugenol, a naturally occurring phenolic compound found in high concentrations in clove oil. Eugenol and its derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities[1][2][3]. This guide leverages the extensive knowledge of eugenol analogs to provide a predictive framework for the properties and potential applications of this compound and its related compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically involves a multi-step process starting from a commercially available phenol. A general synthetic workflow is outlined below.

General Synthetic Workflow

Detailed Experimental Protocol: Synthesis of Eugenol-derived Triazoles

A common derivatization strategy for eugenol and its analogs involves the synthesis of 1,2,3-triazoles, which have shown significant biological activity. The following protocol is adapted from the synthesis of eugenol-fluorinated triazole derivatives[4][5][6].

Step 1: Synthesis of (±)-2-((4-allyl-2-methoxyphenoxy)methyl)oxirane (1) To a solution of eugenol (1.0 eq) in a suitable solvent, add epichlorohydrin (1.2 eq) and a base such as potassium carbonate (1.5 eq). The reaction is stirred at room temperature for 24 hours. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of (±)-1-(4-allyl-2-methoxyphenoxy)-3-azidopropan-2-ol (2) The epoxide from Step 1 (1.0 eq) is dissolved in a solvent mixture (e.g., ethanol/water), and sodium azide (1.5 eq) is added. The reaction is heated to reflux for 4-6 hours. After cooling, the product is extracted with an organic solvent and purified.

Step 3: Synthesis of 1,2,3-triazole derivatives (3a-k) The azide from Step 2 (1.0 eq) and a terminal alkyne (1.0 eq) are dissolved in a solvent mixture (e.g., t-BuOH/water). A copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added. The reaction is stirred at room temperature for 12-24 hours. The resulting triazole derivative is then isolated and purified.

Biological Activities of Analogs

Analogs of this compound, particularly fluorinated derivatives of eugenol, have been evaluated for a range of biological activities. The primary areas of investigation have been their anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of eugenol analogs against various cancer cell lines. The introduction of a fluorine atom and the derivatization with moieties such as triazoles have been shown to enhance this activity.

Table 1: Anticancer Activity of Selected Eugenol Analogs

| Compound ID | Structure/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Eugenol | 4-allyl-2-methoxyphenol | MCF-7 (Breast) | >100 | [7] |

| Analog 1 | Eugenol-derived triazole | MCF-7 (Breast) | 5.8 | [7] |

| Analog 2 | Fluorinated eugenol-triazole | A549 (Lung) | 15.2 | [5] |

| Analog 3 | Eugenol-derived oxadiazole | PC-3 (Prostate) | 1.1 | [8] |

Antimicrobial Activity

The antimicrobial properties of eugenol are well-documented, and its analogs have been investigated as potential new antimicrobial agents. Fluorination has been explored as a strategy to enhance the potency and spectrum of activity.

Table 2: Antifungal Activity of Selected Eugenol Analogs

| Compound ID | Structure/Modification | Fungal Strain | MIC (µg/mL) | Reference |

| Eugenol | 4-allyl-2-methoxyphenol | Candida albicans | 200-400 | [2] |

| Analog 4 | Fluorinated eugenol-triazole | Colletotrichum sp. | 5.10 mm (inhibition zone) | [4][5][6] |

| Analog 5 | Nitro-eugenol derivative | Candida albicans | < 3.9 | [1] |

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Signaling Pathways Modulated by Eugenol and its Analogs

Eugenol and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Pro-Apoptotic and Anti-Proliferative Signaling in Cancer

In cancer cells, eugenol analogs have been shown to induce apoptosis and inhibit proliferation by targeting key signaling cascades.

Anti-inflammatory and Platelet Aggregation Signaling

The anti-inflammatory and antiplatelet activities of these compounds are mediated through the inhibition of pathways involving phospholipase C (PLC), protein kinase C (PKC), and cyclooxygenase (COX).

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound analogs is influenced by the nature and position of substituents on the aromatic ring and the modifications to the allyl and alkoxy groups. Key SAR observations include:

-

Fluorine Substitution: The position and number of fluorine atoms can significantly impact activity, often enhancing potency and altering selectivity.

-

Alkoxy Chain Length: The length and branching of the alkoxy group can affect lipophilicity and, consequently, cell permeability and target engagement.

-

Derivatization of the Allyl Group: Modifications to the allyl side chain can lead to novel compounds with altered biological profiles.

-

Introduction of Heterocycles: The incorporation of heterocyclic moieties, such as triazoles and oxadiazoles, has proven to be a successful strategy for enhancing anticancer and antimicrobial activities.

Future research should focus on the systematic exploration of the chemical space around the this compound scaffold. This includes the synthesis and evaluation of a broader range of alkoxy analogs and the investigation of different halogen substitutions. In-depth mechanistic studies are also required to fully elucidate the molecular targets and signaling pathways responsible for the observed biological effects. The development of quantitative structure-activity relationship (QSAR) models will be instrumental in guiding the design of more potent and selective analogs for further preclinical and clinical development.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. By leveraging the extensive research on the structurally similar eugenol derivatives, this guide provides a solid foundation for further investigation in this area. The detailed synthetic and biological testing protocols, coupled with an understanding of the key signaling pathways, will empower researchers to design and evaluate novel analogs with improved therapeutic profiles. Continued exploration of the structure-activity relationships within this chemical class holds the key to unlocking their full therapeutic potential.

References

- 1. Biological Properties and Prospects for the Application of Eugenol—A Review | MDPI [mdpi.com]

- 2. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Embellishment of Allylbenzenes with Fluorine: A Technical Deep-Dive for Medicinal Chemists

An in-depth guide for researchers and drug development professionals on the synthesis, biological evaluation, and mechanistic understanding of fluorinated allylbenzene derivatives in medicinal chemistry.

Introduction

Allylbenzenes, a class of organic compounds characterized by a benzene ring substituted with an allyl group, are prevalent in nature and form the structural core of numerous bioactive molecules, including eugenol, estragole, and anethole. The introduction of fluorine atoms into these scaffolds has emerged as a powerful strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of fluorinated allylbenzene derivatives, detailing their synthesis, biological activities, and underlying mechanisms of action, with a focus on providing researchers with the practical information needed to explore this promising class of compounds.

The strategic incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] For instance, fluorination can block sites of metabolic degradation, leading to improved pharmacokinetic profiles.[1] This guide will delve into specific examples of how fluorination has been leveraged to enhance the therapeutic potential of allylbenzene derivatives.

Synthesis of Fluorinated Allylbenzene Derivatives

The synthesis of fluorinated allylbenzene derivatives can be achieved through various synthetic strategies, primarily involving the introduction of fluorine onto the aromatic ring or the allyl side chain of a precursor molecule. A common approach involves the modification of naturally occurring allylbenzenes like eugenol.

General Synthetic Workflow

A representative synthetic workflow for generating fluorinated allylbenzene derivatives, starting from a parent phenol like eugenol, is outlined below. This multi-step process often involves protection of the hydroxyl group, followed by a reaction to introduce a fluorine-containing moiety.

Caption: General synthetic workflow for fluorinated allylbenzene derivatives.

Experimental Protocol: Synthesis of Eugenol-Fluorinated Triazole Derivatives

This protocol is adapted from the work of Lima et al. (2022) and describes the synthesis of 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol.[3]

Step 1: Synthesis of (±)-2-((4-allyl-2-methoxyphenoxy)methyl)oxirane (1)

-

To a 50 mL round-bottom flask containing a magnetic stir bar, add eugenol (4.59 mmol), epichlorohydrin (45.9 mmol), potassium hydroxide (23.0 mmol), and tetrabutylammonium bromide (0.918 mmol).

-

Maintain the reaction mixture under magnetic stirring at 0 °C for 30 minutes.

-

Continue stirring for an additional 1 hour and 30 minutes at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add 20.0 mL of distilled water.

-

Extract the aqueous phase with dichloromethane (3 x 20.0 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain compound 1 .

Step 2: Synthesis of (±)-1-(4-allyl-2-methoxyphenoxy)-3-azidopropan-2-ol (2)

-

To a 25 mL round-bottom flask, add compound 1 (4.04 mmol), sodium azide (20.2 mmol), ammonium chloride (10.1 mmol), 4.00 mL of methanol, and 1.00 mL of distilled water.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Monitor the reaction by TLC.

-

After completion, add 20.0 mL of distilled water to the mixture.

-

Extract the aqueous phase with dichloromethane (3 x 20.0 mL).

-

Combine the organic extracts, dry, filter, and concentrate to yield compound 2 .

Step 3: Synthesis of 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol (3d)

-

In a 10 mL round-bottom flask, combine the azide intermediate 2 (0.847 mmol), 1-ethynyl-2-fluorobenzene (0.849 mmol), sodium ascorbate (0.339 mmol), 1.00 mL of distilled water, and 1.00 mL of dichloromethane.

-

Add CuSO₄·5H₂O (0.169 mmol) to the mixture.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, add 20.0 mL of distilled water.

-

Extract the aqueous phase with dichloromethane (3 x 20.0 mL).

-

Combine the organic extracts, dry, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane-ethyl acetate as the eluent to obtain the final fluorinated derivative 3d .

Biological Activities and Quantitative Data

Fluorinated allylbenzene derivatives have been investigated for a range of biological activities, including antifungal, anticancer, and anti-inflammatory effects. The introduction of fluorine can significantly enhance the potency of the parent compounds.

Antifungal Activity

A series of eugenol-fluorinated triazole derivatives have demonstrated notable antifungal activity against phytopathogens. The following table summarizes the mean growth-inhibition zones for selected compounds against Colletotrichum sp., the causative agent of anthracnose disease.

| Compound ID | Structure | Mean Growth-Inhibition Zone (mm)[3] |

| 3b | 1-(4-allyl-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol | 4.80 |

| 3d | 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol | 5.10 |

Data from Lima et al. (2022)[3]

Anticancer Activity

While specific IC50 values for a wide range of fluorinated allylbenzene derivatives are still emerging in the literature, preliminary studies on related fluorinated scaffolds show promise. For example, fluorinated isatin derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Further research into the anticancer potential of fluorinated allylbenzenes is warranted.

Experimental Protocols for Biological Evaluation

Standardized protocols are crucial for the reliable assessment of the biological activity of newly synthesized compounds.

Antifungal Susceptibility Testing: Well-Diffusion Assay

This method provides a qualitative and semi-quantitative assessment of antifungal activity.

-

Prepare a suspension of the test fungus (e.g., Colletotrichum sp.) at a concentration of 1 x 10⁴ conidia/mL in a suitable liquid medium.

-

Pour potato dextrose agar (PDA) into sterile Petri dishes and allow it to solidify.

-

Spread 100 µL of the fungal suspension evenly over the surface of the agar.

-

Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

-

Add a specific volume (e.g., 10 µL) of the test compound solution into each well.

-

Use a solvent control (e.g., DMSO) and a positive control (e.g., a commercial fungicide like tebuconazole) in separate wells.

-

Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a period sufficient for fungal growth (e.g., 4-7 days).

-

Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a series of dilutions of the fluorinated allylbenzene derivatives in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological effects of allylbenzenes and their derivatives are often mediated through their interaction with specific cellular signaling pathways. While research on the specific pathways modulated by fluorinated allylbenzenes is ongoing, insights can be drawn from their non-fluorinated parent compounds.

Nrf2/HO-1 Pathway Activation by Eugenol

Eugenol has been shown to exert antioxidant and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][5][6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Caption: Eugenol activates the Nrf2/HO-1 antioxidant pathway.

TRPA1 Channel Activation by Anethole

Anethole has been identified as a selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[8][9][10] TRPA1 is a non-selective cation channel expressed in sensory neurons and is involved in pain, inflammation, and respiratory functions. The activation of TRPA1 by anethole leads to a calcium influx into the cell.

Caption: Anethole activates the TRPA1 ion channel, leading to cellular responses.

It is plausible that fluorinated derivatives of eugenol and anethole retain their ability to interact with these pathways, potentially with altered potency or selectivity. Further research is needed to elucidate the precise mechanisms of action of these fluorinated analogs.

Conclusion

The introduction of fluorine into the allylbenzene scaffold represents a promising avenue for the development of new therapeutic agents with enhanced properties. This guide has provided a foundational overview of the synthesis, biological activities, and potential mechanisms of action of fluorinated allylbenzene derivatives. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug discovery to further explore this exciting class of compounds. Future investigations should focus on expanding the library of fluorinated derivatives, conducting comprehensive structure-activity relationship studies, and elucidating their specific molecular targets and signaling pathways to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. bis-Eugenol Induces Heme Oxygenase 1 Expression and Activation of Nrf2 in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The protective roles of eugenol on type 1 diabetes mellitus through NRF2-mediated oxidative stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trans-Anethole of Fennel Oil is a Selective and Nonelectrophilic Agonist of the TRPA1 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. trans-Anethole of Fennel Oil is a Selective and Nonelectrophilic Agonist of the TRPA1 Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]